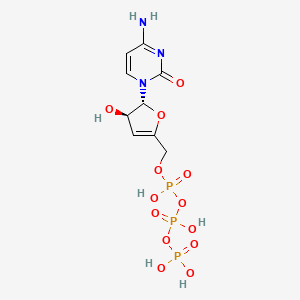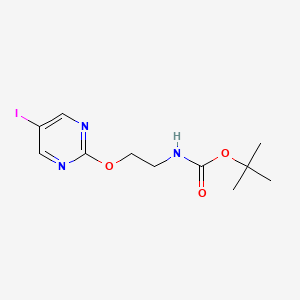
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルは、ピペリジン環、ベンゾニトリル基、およびボロン酸エステルを特徴とする複雑な有機化合物です。この化合物は、その独自の化学構造と反応性のために、科学研究のさまざまな分野で注目されています。
準備方法
合成ルートと反応条件
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルの合成は、通常、ピペリジン誘導体とベンゾニトリル誘導体のカップリング、続いてボロン酸エステル基の導入によって行われます。反応条件には、通常、パラジウム触媒と炭酸カリウムなどの塩基を不活性雰囲気下で使用することが含まれ、カップリング反応を促進します。
工業生産方法
この化合物の工業生産には、同様の合成ルートを使用する場合がありますが、より大規模であり、収率と純度が最適化されます。連続フロー反応器と自動システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルは、次のようなさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応を使用して、化合物の酸化状態を変更し、異なる反応性プロファイルを生成することができます。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は異なる場合がありますが、通常、反応結果を最適化するために、制御された温度、不活性雰囲気、および特定の溶媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな生成物をもたらします。
科学研究における用途
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルは、科学研究にいくつかの用途があります。
化学: これは、特に複雑な分子の形成とクロスカップリング反応における有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、生物活性分子の開発と生化学研究におけるプローブとして使用できます。
産業: この化合物は、高度な材料の生産と、特定の化学的機能を必要とするさまざまな産業プロセスに使用できます。
科学的研究の応用
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and in various industrial processes that require specific chemical functionalities.
作用機序
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルの作用機序には、その官能基を介した分子標的との相互作用が含まれます。ピペリジン環は水素結合と疎水性相互作用に関与することができ、ボロン酸エステルはジオールやその他の求核剤との可逆的共有結合を形成することができます。これらの相互作用は、酵素、受容体、およびその他の生体分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-(ピペリジン-1-イル)ベンゾニトリル: ボロン酸エステル基を欠いており、反応性と用途が異なります。
5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリル: ピペリジン環を欠いており、生物学的相互作用と化学的特性に影響を与えます。
独自性
2-(ピペリジン-1-イル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾニトリルは、ピペリジン環とボロン酸エステルの両方が存在するため、ユニークです。これは、両方の官能基の反応性と結合特性を組み合わせています。
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)benzonitrile: Lacks the boronic ester group, leading to different reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the piperidine ring, affecting its biological interactions and chemical properties.
Uniqueness
The presence of both the piperidine ring and the boronic ester group in 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it unique, as it combines the reactivity and binding properties of both functional groups
特性
分子式 |
C18H25BN2O2 |
|---|---|
分子量 |
312.2 g/mol |
IUPAC名 |
2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(14(12-15)13-20)21-10-6-5-7-11-21/h8-9,12H,5-7,10-11H2,1-4H3 |
InChIキー |
WMZIUYCEEAKDBT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)

[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)

![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)



![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
